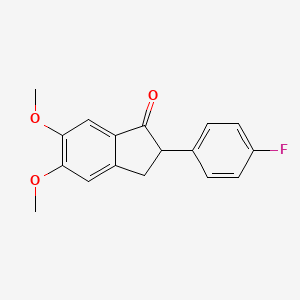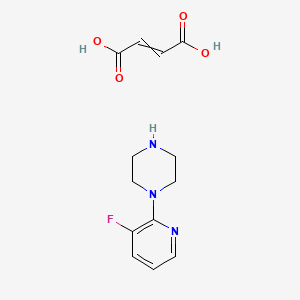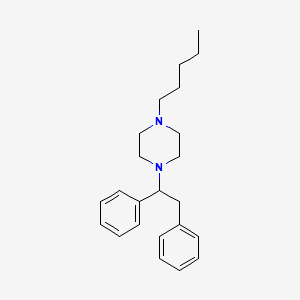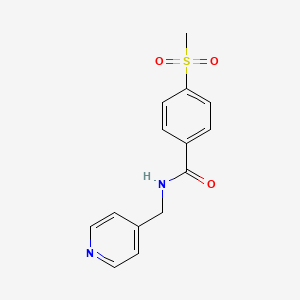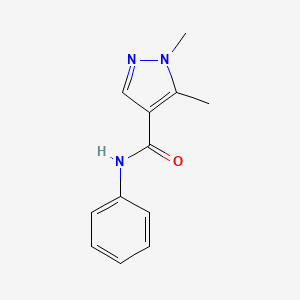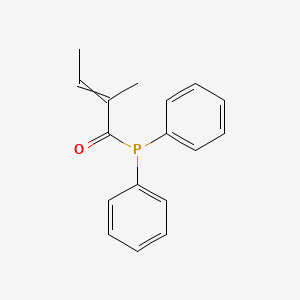
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group attached to a butenone backbone. This compound is of significant interest in the field of coordination chemistry and catalysis due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate butenone precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base such as n-butyllithium, followed by the addition of the butenone compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and specific temperature and pressure settings to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then utilized in various catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism by which 1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal complexes in catalytic processes. The molecular targets include various transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one can be compared with other similar compounds such as:
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in homogeneous catalysis, this compound also features a diphenylphosphanyl group but with a ferrocene backbone.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in coordination chemistry, differing in the length and flexibility of the carbon chain between the phosphine groups.
cis-1,2-Bis(diphenylphosphino)ethylene: This compound has a shorter and more rigid ethylene backbone, affecting its coordination behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized catalytic applications.
Eigenschaften
CAS-Nummer |
87951-16-4 |
|---|---|
Molekularformel |
C17H17OP |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
1-diphenylphosphanyl-2-methylbut-2-en-1-one |
InChI |
InChI=1S/C17H17OP/c1-3-14(2)17(18)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1-2H3 |
InChI-Schlüssel |
VKGGVTADLOTYOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


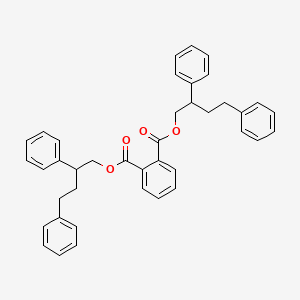
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
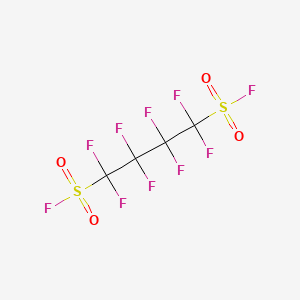
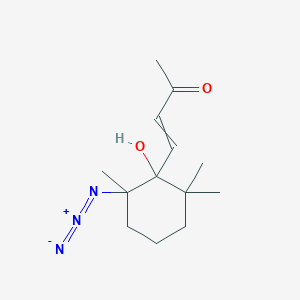
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
